molecular formula C6H8N2O2 B1269462 3-(1H-pyrazol-1-yl)propanoic acid CAS No. 89532-73-0

3-(1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1269462
CAS No.: 89532-73-0
M. Wt: 140.14 g/mol
InChI Key: QSTMEFBMAAWLLV-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)propanoic acid is an organic compound that features a pyrazole ring attached to a propanoic acid moiety The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Mechanism of Action

Target of Action

Pyrazole derivatives have been found to interact with a variety of biological targets . These interactions often depend on the specific functional groups attached to the pyrazole ring.

Mode of Action

It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding . The presence of the pyrazole ring and the propanoic acid group may influence the compound’s ability to interact with its targets.

Biochemical Pathways

Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities . The effects of these compounds on biochemical pathways are likely to be diverse and dependent on the specific targets they interact with.

Result of Action

Pyrazole derivatives have been reported to exhibit a wide range of biological activities . The specific effects of 3-(1H-pyrazol-1-yl)propanoic acid would depend on its specific targets and the nature of its interactions with these targets.

Biochemical Analysis

Biochemical Properties

3-(1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly those involving nitrogen-containing heterocycles. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially affecting the levels of reactive oxygen species (ROS) in cells . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and downstream effects .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, potentially leading to changes in cellular ROS levels . Furthermore, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, altering the flux of metabolites and overall metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, influencing their activity and function. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic pathways . Toxic or adverse effects may be observed at very high doses, including potential damage to cellular structures and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It may influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . Additionally, this compound can affect the overall metabolic balance within cells, potentially impacting energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . For example, it may be transported into cells via amino acid transporters and subsequently distributed to various organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could localize to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of hydrazine with 1,3-diketones to form the pyrazole ring, which is then functionalized with a propanoic acid group .

Industrial Production Methods: Industrial production of 3-(1H-pyrazol-1-yl)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 3-(1H-pyrazol-1-yl)acetic acid
  • 3-(1H-pyrazol-1-yl)butanoic acid
  • 3-(1H-pyrazol-1-yl)pentanoic acid

Comparison: 3-(1H-pyrazol-1-yl)propanoic acid is unique due to its specific chain length and functional groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for various applications .

Properties

IUPAC Name

3-pyrazol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-6(10)2-5-8-4-1-3-7-8/h1,3-4H,2,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTMEFBMAAWLLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360246
Record name 3-(1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89532-73-0
Record name 3-(1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 10 mL round-bottomed flask equipped with a condenser and a stirring bar was placed pyrazole (0.50 g, 7.3 mmol), acrylic acid (0.50 mL, 7.3 mmol) and triethylamine (3 mL). The reaction mixture was refluxed for 6 hours. After removing triethylamine, the viscous oil was dried on high vacuo during 12 hours to yield quantitatively the desired acid (1.0 g) suitable for the next step without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

6.8 g of pyrazole were reacted with ethyl 3-chloropropionate as in Example 3 and processed further in a similar manner. 11.8 g ([lacuna] of theory) of 3-(N-pyrazolyl)propionic acid are obtained as a white powder of m.p. 70° C.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that 3,3-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid is generated through a specific reaction pathway. Could you elaborate on this process?

A1: The paper describes the synthesis of 3,3-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid derivatives through a two-step process []. Initially, copper-catalyzed [3+2] cycloadditions of N-Boc-α-amino acid-derived ynones with azomethine imines are employed. This reaction yields cycloadducts as inseparable diastereomeric mixtures. Subsequently, these intermediates undergo oxidative hydrolysis, leading to the formation of the desired 3,3-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid derivatives.

Q2: How does the research paper utilize structural characterization techniques to confirm the identity of the synthesized compounds, including 3-(1H-pyrazol-1-yl)propanoic acid derivatives?

A2: The research heavily relies on nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction to elucidate the structures of all newly synthesized compounds, including this compound derivatives []. NMR provides detailed information about the connectivity and environment of atoms within a molecule, while X-ray diffraction helps determine the three-dimensional arrangement of atoms in crystalline solids. These techniques work in tandem to provide comprehensive structural confirmation.

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